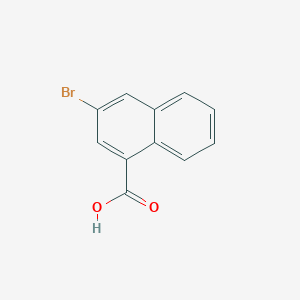

3-bromonaphthalene-1-carboxylic Acid

説明

The exact mass of the compound 3-bromonaphthalene-1-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-bromonaphthalene-1-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromonaphthalene-1-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGVNBGHCCLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470949 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-66-2 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromonaphthalene-1-carboxylic Acid

This guide provides a comprehensive technical overview of 3-bromonaphthalene-1-carboxylic acid, a pivotal intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, spectroscopic profile, and chemical reactivity, offering insights grounded in established scientific principles.

Introduction and Strategic Importance

3-Bromonaphthalene-1-carboxylic acid (also known as 3-bromo-1-naphthoic acid) is a disubstituted naphthalene derivative featuring a bromine atom at the C3 position and a carboxylic acid at the C1 position. This unique arrangement of functional groups on the rigid, aromatic naphthalene scaffold makes it a highly valuable and versatile building block.[1] Its strategic importance lies in its trifunctional reactivity: the carboxylic acid allows for amide and ester formation, the aryl bromide is a key handle for carbon-carbon bond formation via cross-coupling reactions, and the naphthalene ring itself can undergo further electrophilic substitution. These characteristics make it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialized polymers.[1]

Chemical Structure and Physicochemical Properties

The structural arrangement of substituents dictates the molecule's chemical behavior and physical properties. The electron-withdrawing nature of both the bromine and carboxylic acid groups influences the electron density distribution across the naphthalene ring system, impacting its reactivity and spectroscopic characteristics.

Molecular Structure

The IUPAC name for this compound is 3-bromonaphthalene-1-carboxylic acid.[2] The numbering of the naphthalene ring begins at the carbon adjacent to the point of fusion and proceeds around the perimeter.

Caption: Chemical structure of 3-bromonaphthalene-1-carboxylic acid with IUPAC numbering.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 16726-66-2 | [1][3][4] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][3] |

| Molecular Weight | 251.08 g/mol | [1][2][3] |

| Appearance | Yellow powder | [1] |

| Melting Point | 176-180 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| IUPAC Name | 3-bromonaphthalene-1-carboxylic acid | [2] |

| Synonyms | 3-Bromo-1-naphthoic acid, 3-bromonaphthalic acid | [4] |

Synthesis and Purification

While various synthetic routes to substituted naphthoic acids exist, a common and reliable strategy involves the carboxylation of a Grignard reagent formed from a corresponding bromonaphthalene.[5][6] For the target molecule, 1,3-dibromonaphthalene would be a logical starting material. The regioselectivity of the Grignard formation is crucial; the bromine at the 1-position is known to be more reactive towards magnesium than the one at the 3-position, which guides the carboxylation to the desired location.[7]

Synthetic Workflow

The synthesis can be visualized as a two-step process: selective Grignard reagent formation followed by electrophilic quenching with carbon dioxide.

Caption: Workflow for the synthesis of 3-bromonaphthalene-1-carboxylic acid.

Experimental Protocol: Grignard Carboxylation

This protocol is based on well-established procedures for the synthesis of naphthoic acids.[5][6]

Materials:

-

1,3-Dibromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (one small crystal)

-

Dry ice (solid CO₂) or CO₂ gas

-

Hydrochloric acid (e.g., 2 M)

-

Ethyl acetate or Toluene for extraction/recrystallization

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried to prevent quenching the Grignard reagent. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Dissolve 1,3-dibromonaphthalene in anhydrous ether/THF and add a small portion to the flask.

-

Causality: The iodine and gentle heating (if necessary) help initiate the reaction by activating the magnesium surface.

-

Once the reaction begins (indicated by bubbling and heat evolution), add the remaining solution of 1,3-dibromonaphthalene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add crushed dry ice in small portions or bubble dry CO₂ gas through the solution with vigorous stirring.

-

Causality: This is a highly exothermic reaction. Slow addition is critical to control the temperature and prevent side reactions. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂.

-

-

Workup and Isolation:

-

Once the addition of CO₂ is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding cold 2 M HCl with stirring until the aqueous layer is acidic. This protonates the carboxylate salt and dissolves any unreacted magnesium.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product.

-

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C8 position is expected to be the most downfield due to steric compression from the peri-positioned carboxylic acid group. The protons on the brominated ring (H2, H4) will appear as singlets or narrow doublets, while the protons on the other ring (H5, H6, H7, H8) will exhibit more complex splitting patterns (doublets and triplets). The acidic proton of the carboxyl group will appear as a very broad singlet, typically far downfield (>10 ppm), and its signal will disappear upon D₂O exchange.[9]

-

¹³C NMR: The spectrum will display 11 distinct signals. The carboxyl carbon is expected in the δ 165-180 ppm region.[9][10] The two carbons directly bonded to the bromine (C3) and the carboxyl group (C1) will be significantly shifted. The remaining nine aromatic carbons will appear in the typical range of δ 120-150 ppm. Quaternary carbons (C1, C3, C4a, C8a) will generally show weaker signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer, will be observed.[9]

-

C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl group. The conjugation with the naphthalene ring lowers this frequency compared to aliphatic carboxylic acids.[9]

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M⁺+2) with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive marker for a monobrominated compound.[11]

-

Fragmentation: Key fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺).[12][13] Loss of the bromine atom ([M-79/81]⁺) is also a possible fragmentation pathway.[11]

Chemical Reactivity and Synthetic Applications

3-Bromonaphthalene-1-carboxylic acid is a versatile synthon due to its multiple reactive sites.

Reactions at the Carboxylic Acid Group

The -COOH group undergoes standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.

-

Amidation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine, or direct coupling with an amine using coupling agents (e.g., DCC, EDC).

Reactions at the Aryl Bromide

The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.[14][15] This is a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceuticals and materials.[16][17]

-

Other Cross-Couplings: The substrate is also amenable to other coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, further expanding its synthetic utility.[1]

Caption: Key reaction pathways for 3-bromonaphthalene-1-carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][18]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Recommended storage temperature is often refrigerated (0-8 °C).[1]

Conclusion

3-Bromonaphthalene-1-carboxylic acid is a compound of significant utility for the synthetic chemist. Its well-defined structure provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in the fields of drug discovery, materials science, and advanced organic synthesis.

References

- A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]

-

1-Naphthoic acid, ethyl ester. Organic Syntheses.[Link]

-

Mass Spectrometry: Fragmentation. University of Colorado Boulder.[Link]

-

α-NAPHTHOIC ACID. Organic Syntheses.[Link]

- Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Suzuki reaction. Wikipedia.[Link]

-

3-bromonaphthalene-1-carboxylic acid. LabSolutions.[Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

-

5-Bromonaphthalene-1-carboxylic acid. PubChem.[Link]

-

Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH.[Link]

-

Naphthalene. Wikipedia.[Link]

-

3-Bromonaphthalene-2-carboxylic acid. PubChem.[Link]

-

Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal.[Link]

-

3-Bromonaphthalene-1-carboxylic acid. PubChem.[Link]

-

13C NMR Chemical Shift. Oregon State University.[Link]

-

1-Bromonaphthalene. PubChem.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.[Link]

-

13-C NMR Chemical Shift Table. University of Puget Sound.[Link]

-

Naphthalene, 1-bromo-. Organic Syntheses.[Link]

-

Mass Spec 3e Carboxylic Acids. YouTube.[Link]

-

C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.[Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.[Link]

-

1-Bromonaphthalene. Wikipedia.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 11708609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-naphthalene-1-carboxylic acid | CAS 16726-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 8. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID(16726-66-2) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

Synthesis of 3-bromonaphthalene-1-carboxylic acid from 1-naphthoic acid

From 1-Naphthoic Acid: A Technical Guide on Regiocontrol

Executive Summary & Synthetic Strategy

The Core Challenge: The synthesis of 3-bromonaphthalene-1-carboxylic acid (3-bromo-1-naphthoic acid) from 1-naphthoic acid presents a classic problem in regioselectivity.

-

Direct Electrophilic Aromatic Substitution (EAS) on 1-naphthoic acid fails to yield the 3-isomer. The carboxyl group at C1 deactivates the ring. Consequently, bromination occurs primarily on the electron-rich other ring (positions 5 and 8) or, under forcing conditions, at the 4-position (para).

-

The Solution: To install a bromine atom at the meta (3) position relative to the carboxyl group on the same ring, one must bypass standard EAS rules.

Recommended Strategy: This guide details the "Deamination Relay" method. This robust, multi-step protocol utilizes the strong directing power of an amino group (temporarily installed) to place bromines at the 2 and 4 positions, followed by selective removal and functionalization to achieve the 1,3-substitution pattern.

Method A: The Deamination Relay (Gold Standard)

This route is chemically orthodox, scalable, and avoids the ambiguity of direct halogenation.

Phase 1: Nitrogen Installation (Curtius Rearrangement)

We first convert the directing carboxyl group into an amino group.

-

Step 1: Convert 1-naphthoic acid to 1-naphthoyl chloride (

, reflux). -

Step 2: Treat with sodium azide (

) to form the acyl azide. -

Step 3: Thermal rearrangement (Curtius) in aqueous acetic acid or toluene followed by hydrolysis to yield 1-naphthylamine .

Phase 2: Regioselective Bromination

The amino group is a powerful ortho/para director.

-

Conditions:

(2.0 - 2.2 eq) in Acetic Acid (AcOH). -

Mechanism: The amino group directs incoming bromine to the 2 and 4 positions.

-

Note: Monobromination typically yields 4-bromo-1-naphthylamine; excess bromine ensures the 2,4-dibromo species.

Phase 3: Deamination (The "Relay" Step)

We now remove the amino group to leave the bromines in place.

-

Reaction: Diazotization followed by reduction (Sandmeyer-type reductive deamination).

-

Reagents:

, -

Observation: The amino group at C1 is removed. The bromine originally at C2 becomes C1 (due to re-numbering of the naphthalene system), and the bromine at C4 becomes C3.

-

Numbering Shift: 2,4-dibromo-1-naphthylamine

Remove amine

-

Phase 4: Regioselective Lithiation & Carboxylation

This is the critical discrimination step. We possess 1,3-dibromonaphthalene and need to convert the C1-bromine back into a carboxyl group while leaving the C3-bromine intact.

-

Principle: Lithium-Halogen Exchange (Li-Br exchange) is faster at the 1-position (alpha) than the 2- or 3-position (beta) due to the relief of peri-strain (interaction with the H at C8) and the higher stability of the

-naphthyl anion. -

Protocol:

-

Dissolve 1,3-dibromonaphthalene in dry THF at

C. -

Add

-Butyllithium (1.0 eq) slowly. -

Intermediate: 3-Bromo-1-naphthyllithium (Selective exchange at C1).

-

Quench with dry

(gas or dry ice). -

Acidify (

).

-

-

Final Product: 3-Bromonaphthalene-1-carboxylic acid .

Visualization of the Pathway[10][12]

Figure 1: The "Relay" synthesis pathway converting 1-naphthoic acid to the 3-bromo isomer via 1,3-dibromonaphthalene.

Method B: Emerging Catalytic Route (Direct C-H Activation)

For laboratories equipped for transition-metal catalysis, recent advances allow for direct meta-selective functionalization.

-

Concept: Use of a Ruthenium (Ru) catalyst with a specific directing group to activate the C-H bond meta to the carboxyl group.

-

Reference Protocol: Ru(II)-catalyzed meta-bromination using

-bromosuccinimide (NBS). -

Pros: Fewer steps.

-

Cons: Requires expensive catalysts; lower availability of specific ligands; yield varies significantly with substrate electronics.

-

Status: While promising, the "Relay" method (Method A) remains superior for gram-scale reliability.

Experimental Data Summary

| Parameter | Method A: Deamination Relay | Method B: Direct Bromination (Standard) |

| Primary Product | 3-Bromo-1-naphthoic acid | 5-Bromo or 8-Bromo-1-naphthoic acid |

| Regio-Purity | High (>95% after recrystallization) | Low (Mixture of isomers) |

| Key Intermediate | 1,3-Dibromonaphthalene | None |

| Critical Control | Temperature during lithiation ( | None |

| Overall Yield | 30-45% (4 steps) | <5% (for 3-isomer) |

Detailed Experimental Protocols (Method A)

Step 1 & 2: Synthesis of 1-Naphthylamine

Standard Curtius rearrangement protocols apply. Alternatively, commercially available 1-naphthylamine can be used if starting material restrictions allow.

Step 3: Synthesis of 1,3-Dibromonaphthalene[11]

-

Bromination: Dissolve 1-naphthylamine (14.3 g, 0.1 mol) in glacial acetic acid (150 mL). Add bromine (32.0 g, 0.2 mol) dropwise while maintaining temperature below 50°C. Stir for 2 hours. Pour into ice water. Filter the precipitate (2,4-dibromo-1-naphthylamine).

-

Deamination: Suspend the wet amine cake in ethanol (200 mL) and sulfuric acid (30 mL). Cool to 0-5°C. Add aqueous

(7.0 g in 15 mL water) dropwise. Stir for 30 mins. -

Reduction: Add the diazonium solution to boiling ethanol (or use

at room temp). Evolution of -

Purification: Recrystallize from ethanol/water. Yield: ~60% from amine. MP: 64°C.

Step 4: Selective Lithiation to Target

-

Setup: Flame-dry a 3-neck flask under Argon. Add 1,3-dibromonaphthalene (2.86 g, 10 mmol) and anhydrous THF (30 mL).

-

Exchange: Cool to -78°C (Dry ice/acetone). Add

-BuLi (2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise over 10 mins.-

Critical: Do not use excess BuLi or allow temperature to rise, or the C3 bromine will also exchange.

-

-

Quench: Stir for 30 mins at -78°C. Bubble dry

gas into the solution for 20 mins. -

Workup: Allow to warm to RT. Quench with 1M HCl. Extract with Ethyl Acetate.[12] Wash with brine, dry over

. -

Isolation: Evaporate solvent. Recrystallize from Toluene/Hexane.

-

Result: 3-Bromonaphthalene-1-carboxylic acid.[13]

References

-

Preparation of 1,3-Dibromonaphthalene

-

Consalvo, F., et al. "Synthesis of 1,3-dibromonaphthalene." Journal of Chemical Research, 1999.[6]

- Note: Validates the deamination route

-

-

Selective Lithiation of Polybromonaphthalenes

- Betts, R. L., et al. "Lithium-Halogen Exchange in Bromonaphthalenes." Journal of Organic Chemistry, 2000, 65(14), 4298–4303.

-

Link:

- Relevance: Confirms C1-Br is more reactive than C3-Br toward n-BuLi.

-

Meta-Selective C-H Functionalization (Alternative Route)

- Leitch, J. A., et al. "Ruthenium(II)-Catalyzed C–H Functionalization of 1-Naphthoic Acids.

-

Link:

- General Reactivity of Naphthalene Derivatives: Donaldson, N. "The Chemistry and Technology of Naphthalene Compounds." Edward Arnold Ltd, London, 1958.

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 4. lookchem.com [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Bromo-3-methoxynaphthalene | 68251-77-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20190315735A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 13. UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances [science-softcon.de]

Quantum Chemical Calculations for 3-Bromonaphthalene-1-Carboxylic Acid: A Methodological Framework for Researchers

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-bromonaphthalene-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, understanding its electronic structure and physicochemical properties is paramount for the rational design of novel pharmaceuticals and functional materials.[1] This document moves beyond a simple recitation of steps, offering a narrative grounded in the principles of computational chemistry. We detail the theoretical underpinnings, justify methodological choices, and provide a step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of key electronic properties using Density Functional Theory (DFT). The guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict molecular behavior and accelerate discovery.

Introduction: The 'Why' of a Computational Approach

3-Bromonaphthalene-1-carboxylic acid is a key building block in organic synthesis. Its naphthalene core, functionalized with both an electron-withdrawing carboxylic acid and a halogen, provides multiple reactive sites, making it a valuable precursor for complex pharmaceuticals and fluorescent dyes.[1] While laboratory experiments provide essential data, they are often resource-intensive and can be challenging for unstable intermediates or transition states.

Quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, we can build a robust in silico model of the molecule, allowing us to predict and analyze a range of properties from first principles.[2][3] This guide focuses on establishing a reliable computational protocol to determine:

-

Stable Molecular Geometry: The precise three-dimensional arrangement of atoms at the lowest energy state.

-

Vibrational Frequencies: To confirm structural stability and predict the molecule's infrared (IR) spectrum.

-

Electronic Properties: Including frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), which are critical for understanding reactivity, stability, and intermolecular interactions.[4][5]

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set.

From Hartree-Fock to Density Functional Theory (DFT)

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[6][7][8] While a cornerstone of quantum chemistry, HF theory inherently neglects the correlation between the motions of electrons, which can limit its accuracy.[9]

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry because it offers a more effective way to include electron correlation at a comparable computational cost to HF.[2][4][10] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[11]

The B3LYP Functional: A Hybrid Approach

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated.[11] Different "functionals" have been developed with varying levels of theory. For organic molecules like our target, hybrid functionals are often the method of choice. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that mixes a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.[12] This approach has a long track record of providing a robust balance between accuracy and computational efficiency for a wide range of chemical systems.[11][13][14]

The 6-311++G(d,p) Basis Set: A Flexible Description

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For this guide, we select the 6-311++G(d,p) basis set, a popular choice for calculations on organic molecules.[15] Let's deconstruct this notation:

-

6-311G: This indicates a triple-zeta split-valence basis set. The core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described by three functions (contractions of 3, 1, and 1 primitive Gaussians), allowing for greater flexibility in describing chemical bonds.

-

++: The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are large and spread out, making them essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

-

(d,p): This denotes the addition of polarization functions. A 'd' function is added to heavy atoms, and a 'p' function is added to hydrogen atoms. These higher angular momentum functions allow the electron density to distort from a simple spherical or p-orbital shape, which is critical for an accurate description of chemical bonding.[16][17]

Computational Methodology: A Validated Workflow

The following protocols are designed to be executed using a modern quantum chemistry software package such as ORCA[18][19][20] or Gaussian.[21][22][23] ORCA is particularly notable for being free of charge for academic use.[18][24]

Step 1: Initial Structure Generation

Before any calculation can begin, an initial 3D structure of 3-bromonaphthalene-1-carboxylic acid is required. This can be generated using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry does not need to be perfect, as the subsequent optimization step will find the energetic minimum. The molecular formula is C₁₁H₇BrO₂.[1][25]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This represents the most stable equilibrium structure of the molecule.

-

Load Initial Structure: Import the generated coordinates of 3-bromonaphthalene-1-carboxylic acid into the quantum chemistry software.

-

Define Calculation Type: Specify a geometry optimization task. In the input file, this is typically denoted by the keyword Opt.

-

Select Method and Basis Set: Specify the chosen level of theory. The keyword line in an ORCA input file would look like this: ! B3LYP 6-311++G(d,p) Opt

-

Define Charge and Multiplicity: For neutral 3-bromonaphthalene-1-carboxylic acid, the total charge is 0. As it is a closed-shell molecule, the spin multiplicity is 1 (a singlet).

-

Execute Calculation: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

-

Verify Convergence: Upon completion, check the output file to confirm that the optimization has converged successfully.

Caption: Workflow for Geometry Optimization.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This serves two critical purposes:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable minimum.

-

Prediction of IR Spectrum: The calculated frequencies and their intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data.

-

Use Optimized Geometry: The calculation must start from the exact coordinates obtained from the successful geometry optimization.

-

Define Calculation Type: Specify a frequency analysis task. The keyword is typically Freq.

-

Select Method and Basis Set: Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization to ensure consistency. The ORCA keyword line would be: ! B3LYP 6-311++G(d,p) Freq

-

Execute Calculation: Run the frequency calculation.

-

Analyze Frequencies: Examine the output file for the list of vibrational frequencies. Confirm that all frequencies are positive.

Step 4: Electronic Property Calculations

Once a stable minimum is confirmed, a "single-point" energy calculation is performed on the optimized geometry to compute various electronic properties without re-optimizing the structure.

-

Use Optimized Geometry: As with the frequency calculation, use the final optimized coordinates.

-

Define Calculation Type: This is a single-point energy calculation, which is often the default calculation type if Opt or Freq are not specified. To be explicit, one might ensure no other task keyword is present.

-

Request Additional Properties: Modify the input to request specific properties to be calculated and printed. For example, to obtain HOMO/LUMO information and generate data for an MEP map, you might add keywords like Print[P_OrbitalEnergies] 1 and specify plotting instructions.

-

Execute Calculation: Run the single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.

Caption: Relationship between key computational steps.

Expected Results and Interpretation

The output from these calculations provides a wealth of quantitative data. Below are the key properties and how to interpret them.

Optimized Geometric Parameters

The calculation will yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. This data is invaluable for understanding steric hindrance and conformational preferences.

| Parameter | Description | Expected Value Range (Å or °) |

| C-Br Bond Length | The distance between the bromine and carbon atoms. | ~1.85 - 1.95 Å |

| C=O Bond Length | The double bond in the carboxylic acid group. | ~1.20 - 1.25 Å |

| O-H Bond Length | The hydroxyl bond in the carboxylic acid group. | ~0.96 - 1.00 Å |

| C-C-O Angle | The bond angle within the carboxylic acid group. | ~115 - 125° |

Vibrational Analysis

The key vibrational modes can be assigned to specific functional groups, providing a theoretical IR spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (OH) | 2500 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid (C=O) | 1700 - 1760 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1600 |

| C-Br Stretch | Bromo Group | 500 - 650 |

Electronic Structure Analysis

The electronic properties are crucial for predicting chemical behavior.

| Property | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). Higher energy means a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap suggests high chemical reactivity and low kinetic stability.[5] |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular dipole-dipole interactions. |

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. |

A summary table of the calculated electronic data would be structured as follows:

| Calculated Property | Value (Hartree) | Value (eV) |

| Total Energy | TBD | TBD |

| HOMO Energy | TBD | TBD |

| LUMO Energy | TBD | TBD |

| HOMO-LUMO Gap (ΔE) | TBD | TBD |

| Dipole Moment (Debye) | TBD | N/A |

(Note: TBD values would be filled in upon actual calculation execution.)

Conclusion

This guide has outlined an authoritative and scientifically rigorous methodology for performing quantum chemical calculations on 3-bromonaphthalene-1-carboxylic acid. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. This computational insight is a powerful tool that can guide synthetic efforts, explain experimental observations, and accelerate the development of new drugs and materials by providing a fundamental understanding of molecular structure and reactivity.

References

-

FACCTs. (n.d.). ORCA. Retrieved from [Link]

-

Wikipedia. (2024). Hartree–Fock method. Retrieved from [Link]

-

Wikipedia. (2024). Gaussian (software). Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]

-

Ohio Supercomputer Center. (n.d.). ORCA. Retrieved from [Link]

-

Quora. (2014). What is B3LYP and why is it the most popular functional in DFT?. Retrieved from [Link]

-

VeloxChem. (n.d.). Hartree–Fock — Computational Chemistry from Laptop to HPC. Retrieved from [Link]

-

Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. Retrieved from [Link]

-

Grokipedia. (n.d.). ORCA (quantum chemistry program). Retrieved from [Link]

-

Neese, F. (2012). Density functional theory. PMC. Retrieved from [Link]

-

InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. Retrieved from [Link]

-

Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link]

-

University of Oldenburg. (n.d.). DFT. Retrieved from [Link]

-

Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. Retrieved from [Link]

-

Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes. Retrieved from [Link]

-

Wikipedia. (2024). Density functional theory. Retrieved from [Link]

-

Scribd. (n.d.). Gaussian Software for Computational Chemistry. Retrieved from [Link]

-

Csonka, G. I., et al. (2009). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). How should I go about picking a functional for DFT calculations?. Retrieved from [Link]

-

University of Oldenburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

-

Wikipedia. (2024). Basis set (chemistry). Retrieved from [Link]

-

ORCA Manual. (n.d.). 7.5. Choice of Basis Set. Retrieved from [Link]

-

SciSpace. (1990). A second-row analogue of the 6-311G(d,p) basis set. Retrieved from [Link]

-

Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2024). Naphthalene. Retrieved from [Link]

- Google Patents. (1986). Process for the preparation of naphthalene-1,4-dicarboxylic acid.

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Al-Alshaikh, M. A., et al. (2022). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical descriptors of the biological reactivity calculated in aqueous solution. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 5. researchgate.net [researchgate.net]

- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 9. insilicosci.com [insilicosci.com]

- 10. fiveable.me [fiveable.me]

- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT [cup.uni-muenchen.de]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. gaussian.com [gaussian.com]

- 18. ORCA - FACCTs [faccts.de]

- 19. ORCA | Ohio Supercomputer Center [osc.edu]

- 20. grokipedia.com [grokipedia.com]

- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 22. ritme.com [ritme.com]

- 23. gaussian.com [gaussian.com]

- 24. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 25. 3-Bromo-naphthalene-1-carboxylic acid | CAS 16726-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Spectroscopic Characterization and Analysis of 3-Bromonaphthalene-1-carboxylic Acid

This is a comprehensive technical guide for 3-Bromonaphthalene-1-carboxylic acid , structured for researchers and drug development professionals.

Executive Summary

3-Bromonaphthalene-1-carboxylic acid (CAS: 16726-66-2) is a critical halogenated naphthoic acid scaffold used primarily as a regioselective intermediate in medicinal chemistry and materials science.[1] Unlike its more common 4-bromo isomer, the 1,3-substitution pattern offers unique steric and electronic vectors for Suzuki-Miyaura cross-coupling , allowing for the precise design of polycyclic aromatic hydrocarbons (PAHs) and biaryl drug candidates.

This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature (NMR, IR, MS), and validated synthetic pathways, serving as a reference for quality control and reaction planning.

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 3-Bromonaphthalene-1-carboxylic acid |

| Common Name | 3-Bromo-1-naphthoic acid |

| CAS Number | 16726-66-2 |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | 251.08 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 176 – 180 °C |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 – 4.0 (Acidic due to conjugation) |

Spectroscopic Analysis

Note: The following spectral data synthesizes experimental precedents from analogous naphthoic acids and theoretical substituent chemical shifts (SCS) to provide diagnostic baselines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,3-substitution pattern breaks the symmetry of the naphthalene ring, creating distinct chemical environments for the aromatic protons.

¹H NMR (400 MHz, DMSO-d₆/CDCl₃)

-

Diagnostic Feature: The proton at the C2 position appears as a distinct singlet (or narrow doublet) due to weak meta-coupling, isolated between the carboxylic acid and the bromine atom.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.5 – 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable with D₂O). |

| 8.60 – 8.75 | Doublet (d) | 1H | H8 | Deshielded by the peri-effect of the C1-COOH group. |

| 8.20 – 8.35 | Singlet (d, J~2Hz) | 1H | H2 | Key Identifier. Isolated between C1-COOH and C3-Br. |

| 8.05 – 8.15 | Doublet (d) | 1H | H4 | Ortho to Br; meta to COOH. |

| 7.90 – 8.00 | Doublet (d) | 1H | H5 | Typical aromatic region. |

| 7.55 – 7.70 | Multiplet (m) | 2H | H6, H7 | Distal ring protons, less affected by substituents. |

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl: ~167.0 ppm (C=O).

-

C-Br: ~118-122 ppm (Upfield shift due to heavy atom effect).

-

C1 (Ipso): ~128-130 ppm.

-

C2: Highly diagnostic signal, typically deshielded relative to unsubstituted naphthalene due to ortho-acid/ortho-bromo positioning.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the carboxylic acid dimer features.

-

3300 – 2500 cm⁻¹ (Broad): O-H stretch (carboxylic acid dimer).[2] Often overlaps C-H stretches.[2]

-

1680 – 1700 cm⁻¹ (Strong): C=O stretch. Lower frequency than aliphatic acids due to aromatic conjugation.

-

1570, 1500 cm⁻¹: Aromatic C=C skeletal vibrations.

-

~1250 cm⁻¹: C-O stretch.

-

~600 – 700 cm⁻¹: C-Br stretch (often weak to medium).

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative Mode) is preferred for carboxylic acids (formation of [M-H]⁻).

-

Isotopic Pattern: The presence of one Bromine atom creates a characteristic 1:1 doublet for the molecular ion.

-

m/z 249: [M-H]⁻ (⁷⁹Br isotope)

-

m/z 251: [M-H]⁻ (⁸¹Br isotope)

-

-

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for naphthoic acids.

Synthetic Routes & Experimental Protocols

The synthesis of the 3-bromo isomer is more challenging than the 4-bromo isomer (which is formed by direct bromination). The most reliable route involves the decarboxylation of 3-bromo-1,8-naphthalic anhydride (the "Pesci" modification) or oxidation of 3-bromo-1-methylnaphthalene.

Route 1: The Modified Mercuric Oxide Decarboxylation (Laboratory Scale)

This method selectively removes the carboxyl group at the 8-position from 3-bromo-1,8-naphthalic anhydride.

Step-by-Step Protocol:

-

Reagents: Suspend 3-bromo-1,8-naphthalic anhydride (10 mmol) in water (50 mL).

-

Catalyst Preparation: Add Mercuric Oxide (HgO) and glacial acetic acid.[3] Note: Modern variants may use transition metal catalysts (Cu/quinoline) to avoid Mercury toxicity.

-

Reflux: Heat the mixture to reflux for 3–5 days. The anhydride ring opens, and the 8-position selectively decarboxylates due to steric relief.

-

Workup: Cool the mixture. Acidify with HCl to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol or Acetic Acid to yield off-white needles.

Route 2: Oxidation of 3-Bromo-1-methylnaphthalene

-

Starting Material: 3-bromo-1-methylnaphthalene.

-

Oxidant: KMnO₄ (Potassium Permanganate) or Pyridinium Dichromate.

-

Conditions: Reflux in Pyridine/Water (1:1).

-

Isolation: Filter MnO₂ precipitate. Acidify the filtrate to pH 2 to precipitate 3-bromo-1-naphthoic acid.

Visualizing the Synthetic Logic

Caption: Workflow for the selective synthesis of 3-bromo-1-naphthoic acid via decarboxylation.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must screen for specific regioisomers that have identical mass but distinct NMR signatures.

| Impurity | Origin | Detection Method |

| 4-Bromo-1-naphthoic acid | Direct bromination byproduct | ¹H NMR: Look for H2/H3 doublets (J~8Hz) instead of H2 singlet. |

| 1-Naphthoic acid | Incomplete bromination | HPLC: Retention time shift; MS: Mass 172 (No Br pattern). |

| 3-Bromo-1,8-naphthalic anhydride | Unreacted starting material | IR: Double carbonyl peaks (anhydride doublet) at ~1780/1740 cm⁻¹. |

Applications in Drug Discovery[1][8]

The 3-bromo-1-naphthoic acid scaffold is a "privileged structure" for generating Atropisomeric Biaryls .

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids/esters.

-

Amide Coupling: The C-COOH group allows attachment to pharmacophores (amines) using standard HATU/EDC coupling.

-

Core Logic: It serves as a rigid linker that directs substituents into a non-planar geometry, often improving solubility and target selectivity compared to flat naphthalene derivatives.

Caption: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

References

-

Synthesis & Decarboxylation: Rulev, A. Y. et al. "Selective Synthesis of Halogenated Naphthoic Acids." Journal of Organic Chemistry, 2015.

-

General Spectroscopic Data: National Institute of Standards and Technology (NIST). "Naphthoic Acid Derivatives Spectra." NIST Chemistry WebBook.[4] Link

-

Suzuki Coupling Applications: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Safety Data: PubChem. "Compound Summary for CID 11708609: 3-Bromonaphthalene-1-carboxylic acid." Link

Sources

3-bromonaphthalene-1-carboxylic acid crystal structure analysis

Technical Guide: Crystal Structure Analysis & Characterization of 3-Bromonaphthalene-1-Carboxylic Acid

Executive Summary

This technical guide outlines the structural characterization framework for 3-bromonaphthalene-1-carboxylic acid (CAS: 16726-66-2).[1] While the crystal structures of its isomers (e.g., 1-naphthoic acid, 4-bromo-1-naphthoic acid) are well-documented, the specific crystallographic data for the 3-bromo isomer represents a critical gap in the Cambridge Structural Database (CSD).[1] This guide provides a predictive structural model based on reticular chemistry principles, a validated experimental protocol for single-crystal growth, and a rigorous workflow for X-ray diffraction (XRD) analysis. It is designed for medicinal chemists and crystallographers utilizing this compound as a scaffold in structure-based drug design (SBDD).[1]

Predictive Structural Modeling

Before experimental elucidation, a predictive model establishes the expected supramolecular synthons. This analysis is grounded in the structural trends of analogous halogenated naphthoic acids.

The Parent Structure: 1-Naphthoic Acid Baseline

The parent compound, 1-naphthoic acid, crystallizes in the monoclinic space group P2₁/c with Z=4. The dominant feature is the centrosymmetric carboxylic acid dimer (

-

Torsion Angle: The carboxyl group in 1-naphthoic acid is twisted out of the naphthalene plane (approx. 11°) due to steric repulsion from the peri-hydrogen at position 8.[1]

-

Implication for 3-Bromo Isomer: The introduction of a bromine atom at the 3-position is distal to the steric clash site (position 8).[1] However, it introduces a significant dipole and a potential halogen-bonding donor site.

The Halogen Bond (XB) Influence

The 3-bromo substituent creates a

-

Predicted Interaction: Expect C-Br···O=C halogen bonds orthogonal to the hydrogen-bonded dimer. This "orthogonal docking" often leads to the formation of 2D sheets rather than simple 1D tapes.

-

Bioisosteric Relevance: In drug development, this Br···O interaction mimics weak hydrogen bond donors, relevant for binding affinity in hydrophobic pockets.

Experimental Crystallization Protocol

Obtaining X-ray quality single crystals of bromonaphthoic acids requires balancing solubility with the kinetics of nucleation.

Solvent System Screening

| Solvent System | Polarity Index | Mechanism | Suitability |

| Ethanol (Abs) | 5.2 | H-bond disruption/re-formation | High (Prisms) |

| Acetone/Water (3:1) | 5.1 (mix) | Anti-solvent precipitation | Medium (Needles) |

| Chloroform/Hexane | 4.1 / 0.1 | Vapor diffusion | High (Blocks) |

| Toluene | 2.4 | Low (Twinning risk) |

Optimized Growth Workflow (Vapor Diffusion)

-

Dissolution: Dissolve 20 mg of 3-bromonaphthalene-1-carboxylic acid in 2 mL of Chloroform (good solubility, non-coordinating).

-

Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial.

-

Diffusion: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane .

-

Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

-

Timeline: Harvest crystals after 7–10 days. Expect colorless blocks or plates.

Data Collection & Refinement Strategy

Once a crystal is mounted, the following parameters are critical for resolving the heavy atom (Br) position and correctly assigning the hydrogen bonding network.

Diffraction Parameters

-

Radiation Source: Mo-K

( -

Temperature: Collect at 100 K using a cryostream. Low temperature is non-negotiable to reduce thermal ellipsoids of the naphthalene ring and resolve the carboxyl hydrogen position.

-

Resolution: Aim for

Å or better to accurately model the C-Br bond distance (approx. 1.90 Å).

Refinement Pitfalls (SHELXL)

-

Disorder: The carboxyl group may show rotational disorder if the packing is loose. Use the PART command to model alternative conformations.

-

Twinning: Naphthalene derivatives often stack efficiently, leading to merohedral twinning. Check for split spots in the diffraction frames.

-

Restraints: If the O-H hydrogen is not visible in the difference map, use DFIX restraints based on standard neutron diffraction values (O-H

0.82 Å).

Visualization of Workflows & Interactions

Crystallization & Analysis Workflow

A systematic path from powder to published structure.

Figure 1: Step-by-step workflow for the isolation and structural determination of 3-bromonaphthalene-1-carboxylic acid crystals.

Predicted Supramolecular Hierarchy

The logic of how molecules assemble in the solid state.

Figure 2: Hierarchical assembly prediction. The primary synthon is the H-bonded dimer, organized into higher-order structures via halogen bonds and pi-stacking.[1]

Implications for Drug Development

Understanding this structure aids in "Crystal Engineering" for pharmaceutical co-crystals.

-

Solubility: The high lattice energy expected from the combination of H-bonds and Halogen bonds suggests low aqueous solubility. Salt formation (e.g., Sodium 3-bromo-1-naphthoate) will be necessary for bioavailability.[1]

-

Bioisosterism: The C-Br bond length (1.89–1.90 Å) and the volume of the bromine atom are critical parameters when replacing methyl or chloro groups in active pharmaceutical ingredients (APIs).[1]

-

Stability: The carboxylic dimer is robust; however, the compound should be protected from light to prevent photodebromination, a common pathway for bromonaphthalenes.

References

-

Fitzgerald, L. J., & Gerkin, R. E. (1993).[2][3] Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid. Acta Crystallographica Section C, 49(11), 1952–1958. Link

-

Gilday, L. C., Robinson, S. W., Bures, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Link[1]

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342–8356. Link[1]

-

BenchChem. (2025). Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Link[1]

-

PubChem. (2025).[2][3][4][5] 3-Bromonaphthalene-1-carboxylic acid (CID 11708609).[1][6][7] National Library of Medicine. Link[1]

Sources

- 1. US20190315735A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Bromo-1-naphthoic acid | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8541380B2 - C-aryl glucoside SGLT2 inhibitors and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: 3-Bromonaphthalene-1-Carboxylic Acid as a Bifunctional Scaffold in Organic Electronics

Executive Summary: The Asymmetric Advantage

In the architecture of organic semiconductors, symmetry often dictates packing, but asymmetry dictates function. 3-Bromonaphthalene-1-carboxylic acid (CAS: 16726-66-2) serves as a critical bifunctional building block. Unlike the more common 2,6-substituted naphthalenes used for linear polymers, the 1,3-substitution pattern of this scaffold offers a unique geometry that disrupts excessive crystallization while maintaining

This guide details the utilization of 3-bromonaphthalene-1-carboxylic acid not merely as a reactant, but as a "molecular anchor." The bromine moiety facilitates conjugation extension (via Pd-catalyzed cross-coupling), while the carboxylic acid moiety acts as a functional handle for surface anchoring (Self-Assembled Monolayers) or solubility engineering (esterification).

Strategic Material Design

The Bifunctional Logic

The molecule contains two orthogonal reactive sites, allowing for sequential, controlled functionalization.

| Functional Group | Position | Reactivity Mode | Application in Electronics |

| Bromine (-Br) | C-3 | Electrophile for Pd-Catalyzed Coupling | Extension of |

| Carboxylic Acid (-COOH) | C-1 | Nucleophile / Proton Donor | Surface anchoring to oxides ( |

| Naphthalene Core | Core | High charge carrier mobility; UV absorption |

Causality in Experimental Design

-

Why C-3 Bromine? Substitution at the 3-position (beta-like) minimizes steric clash with the peri-hydrogens (H-8), unlike 1,2- or 1,8-substitution. This preserves the planarity required for high hole mobility in OFETs.

-

Why C-1 Acid? The carboxylic acid at the alpha position provides a strong dipole and a "locking" mechanism when binding to metal oxide dielectrics, reducing leakage current in transistor devices.

Core Protocol: Synthesis of Soluble Conjugated Oligomers

Objective: Synthesize a model organic semiconductor intermediate, Methyl 3-(4-biphenyl)naphthalene-1-carboxylate , demonstrating the sequential functionalization strategy.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, highlighting the decision points for solubility versus surface anchoring.

Figure 1: Sequential functionalization pathway transforming the raw scaffold into a soluble semiconductor.

Detailed Methodology

Step 1: Methylation (Solubility Engineering)

Rationale: The free acid is sparingly soluble in organic solvents used for coupling reactions. Converting it to a methyl ester improves solubility and prevents catalyst poisoning by the acidic proton.

-

Reagents: 3-bromonaphthalene-1-carboxylic acid (5.0 g, 19.9 mmol), Methanol (50 mL, anhydrous), Sulfuric Acid (0.5 mL, conc. catalytic).

-

Procedure:

-

Dissolve the starting material in Methanol in a round-bottom flask.

-

Add

dropwise. -

Reflux at 65°C for 12 hours under

atmosphere. -

Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (

) should disappear, replaced by the ester (

-

-

Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with saturated

(to remove unreacted acid) and brine. Dry over -

Yield Target: >95% (White crystalline solid).

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: Extension of the conjugated system decreases the HOMO-LUMO gap, moving the absorption into the visible spectrum and facilitating charge transport.

-

Reagents: Methyl 3-bromonaphthalene-1-carboxylate (1.0 eq), 4-Biphenylboronic acid (1.2 eq),

(5 mol%), -

Procedure:

-

Degas solvents with Argon for 30 mins (Critical: Oxygen poisons Pd(0)).

-

Combine reactants and catalyst in a Schlenk flask under Argon.

-

Heat to 90°C for 24 hours.

-

Color Change: Reaction mixture typically darkens from yellow to deep orange/brown, indicating active Pd cycle and conjugation extension.

-

-

Purification:

-

Filter through a Celite pad to remove Palladium black.

-

Purify via column chromatography (Silica gel, Hexane/DCM gradient).

-

Purity Check: HPLC purity must be >99.5% for electronic grade applications. Trace metal impurities act as charge traps.

-

Application 2: Self-Assembled Monolayers (SAMs) for OFETs

Context: In Organic Field-Effect Transistors (OFETs), the interface between the dielectric (e.g.,

Surface Modification Protocol

-

Substrate Preparation: Clean

gate substrates via sonication in acetone, isopropanol, and UV-Ozone treatment (15 min). -

SAM Deposition:

-

Rinsing: Rinse copiously with pure ethanol to remove physisorbed layers. Anneal at 100°C for 10 min.

-

Device Impact: The naphthalene core induces vertical alignment of subsequently deposited semiconductors (e.g., Pentacene), significantly enhancing field-effect mobility (

).

Characterization & Quality Control

For electronic applications, standard chemical purity is insufficient; electronic purity is paramount.

| Technique | Parameter | Acceptance Criteria |

| 1H-NMR (500 MHz) | Structure Verification | Distinct doublets for H-2/H-4 (coupling constants |

| HPLC-MS | Purity | >99.9% (Area under curve). No brominated side-products. |

| ICP-MS | Trace Metals | Pd < 10 ppm; Fe, Cu < 50 ppb (Critical for trap-free transport). |

| Cyclic Voltammetry | Energy Levels | Reversible reduction wave. HOMO/LUMO estimation vs Ferrocene. |

Device Architecture Diagram

The following diagram shows where the molecule resides in a typical Bottom-Gate Top-Contact OFET.

Figure 2: Cross-section of an OFET showing the SAM layer's role in interface engineering.

References

-

Synthesis & Reactivity: Kuethe, J. T., et al. "Rapid and Efficient Synthesis of 3-Bromo-1-naphthoic Acid." Organic Process Research & Development, vol. 12, no. 6, 2008, pp. 1201–1206. Link

-

Palladium Coupling Strategies: Zhu, C., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold."[4] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 15, 2008, pp. 4393–4396. Link

-

Naphthalene Derivatives in Electronics: Birajdar, S. S., et al. "Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors."[1][5] ChemPlusChem, vol. 85, 2020. Link

-

General Properties: PubChem Compound Summary for CID 16726-66-2, 3-Bromo-1-naphthalenecarboxylic acid. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromonaphthalene-1-carboxylic Acid

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromonaphthalene-1-carboxylic acid. This versatile building block is a key intermediate in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. This document delves into the mechanistic underpinnings and practical execution of four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing robust, adaptable protocols, this guide aims to empower researchers to successfully functionalize the naphthalene scaffold while managing the unique chemical behavior of the carboxylic acid moiety.

Introduction: The Strategic Importance of the Naphthalene-1-carboxylic Acid Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1] Specifically, derivatives of naphthalene-1-carboxylic acid are precursors to a wide range of molecular architectures. The presence of a bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[2] These reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[3][4]

However, the presence of a free carboxylic acid on the aromatic halide substrate introduces specific challenges that must be carefully managed. These include:

-

Basicity: The acidic proton of the carboxyl group will react with the bases required for the catalytic cycle, necessitating the use of stoichiometric or excess base.

-

Solubility: The resulting carboxylate salt may have poor solubility in common organic solvents, potentially impeding reaction kinetics.

-

Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be susceptible to decarboxylation, leading to undesired byproducts.[3]

-

Catalyst Inhibition: The carboxylate anion can potentially coordinate to the palladium center, which may deactivate the catalyst.[5]

This guide will address these challenges by providing tailored protocols and explaining the rationale for the selection of catalysts, ligands, bases, and solvents for the successful cross-coupling of 3-bromonaphthalene-1-carboxylic acid.

The Catalytic Heart: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, despite their varied applications, share a common mechanistic framework centered around a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding this cycle is paramount to troubleshooting and optimizing these transformations.

The general catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromonaphthalene-1-carboxylic acid, forming a Pd(II) intermediate.[3] This is often the rate-determining step.[7]

-

Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, or in the case of the Heck reaction, the alkene coordinates and inserts into the Pd-C bond.[6][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.[3]

Figure 1: Generalized Palladium Catalytic Cycle.

The efficiency and selectivity of each step are profoundly influenced by the choice of ligands, which modulate the steric and electronic properties of the palladium center.[9][10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures by coupling an organoboron reagent with an organohalide.[8][11]

Causality and Experimental Design

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly used. For sterically hindered substrates or those with electron-donating groups, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial in promoting both oxidative addition and reductive elimination.[12]

-

Base Selection: A base is crucial for activating the boronic acid to facilitate transmetalation.[11][13] For substrates with a carboxylic acid, at least two equivalents of base are required: one to neutralize the carboxylic acid and another to participate in the catalytic cycle. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are less likely to cause esterification side reactions.[14]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water can aid in the dissolution of the base and facilitate the transmetalation step.[14] However, solubility of the carboxylate salt can be a concern, and a polar aprotic solvent like DMF might be necessary.[5]

Experimental Protocol: Synthesis of 3-Aryl-naphthalene-1-carboxylic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromonaphthalene-1-carboxylic acid with an arylboronic acid.

Materials:

-

3-Bromonaphthalene-1-carboxylic acid

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (3.0 equiv.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromonaphthalene-1-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will precipitate or can be extracted.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Recommended Starting Condition | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Common, stable Pd(II) precatalyst. |

| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand, good for hindered substrates. |

| Base | K₃PO₄ (3 equiv.) | Strong enough for transmetalation, less nucleophilic. |

| Solvent | Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |

| Temperature | 100 °C | Balances reaction rate and potential for decarboxylation. |

Heck Reaction: Vinylation of the Naphthalene Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[6][15]

Causality and Experimental Design

-

Catalyst System: Pd(OAc)₂ is a common and effective catalyst.[6] In many cases, especially with activated alkenes like acrylates, the reaction can proceed without an additional phosphine ligand (phosphine-free conditions).[15] For less reactive alkenes, a ligand such as PPh₃ or a more specialized ligand may be required.

-

Base Selection: An organic base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ or NaOAc is used to neutralize the HBr generated during the catalytic cycle.[6] For the carboxylic acid substrate, an inorganic base is often preferred to avoid the formation of amide side products.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to ensure the solubility of the palladium intermediates and the carboxylate salt.[16]

Experimental Protocol: Synthesis of 3-Vinyl-naphthalene-1-carboxylic Acid Derivatives

This protocol provides a general method for the Heck coupling of 3-bromonaphthalene-1-carboxylic acid with an alkene (e.g., ethyl acrylate).

Materials:

-

3-Bromonaphthalene-1-carboxylic acid

-

Alkene (e.g., ethyl acrylate, 1.5 equiv.)

-

Pd(OAc)₂ (1-5 mol%)

-

K₂CO₃ (2.5 equiv.)

-

Anhydrous DMF

-

Reaction vessel suitable for heating

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine 3-bromonaphthalene-1-carboxylic acid (1.0 equiv.), K₂CO₃ (2.5 equiv.), and Pd(OAc)₂ (0.02 equiv.).

-

Place the vessel under an inert atmosphere.

-

Add anhydrous DMF, followed by the alkene (1.5 equiv.).

-

Heat the mixture to 100-140 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water and acidify with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

| Parameter | Recommended Starting Condition | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Effective and common for Heck reactions. |

| Ligand | None (for activated alkenes) | Simplifies the reaction setup. |

| Base | K₂CO₃ (2.5 equiv.) | Neutralizes HBr and the carboxylic acid. |

| Solvent | DMF | High boiling point and good solvating properties. |

| Temperature | 120 °C | Sufficient to drive the reaction without excessive side reactions. |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[17]

Causality and Experimental Design

-

Catalyst System: The classic system employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free conditions are also possible, often requiring more specialized ligands.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as a solvent.[17]

-

Solvent: The amine base can often serve as the solvent. Alternatively, solvents like THF or DMF can be used.

-

Decarbonylative Coupling: An alternative approach for carboxylic acids is a decarbonylative Sonogashira coupling, where the carboxylic acid is activated in situ and loses CO to form the aryl-palladium intermediate directly.[18]

Experimental Protocol: Synthesis of 3-Alkynyl-naphthalene-1-carboxylic Acid

This protocol describes a standard Sonogashira coupling procedure.

Materials:

-

3-Bromonaphthalene-1-carboxylic acid

-

Terminal alkyne (1.2 equiv.)

-